Angiotensin I/II (3-7)
Overview
Description
Angiotensin I/II (3-7) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I/II (3-7) is known for its vasodilatory and anti-inflammatory properties, making it a significant focus of research in cardiovascular and renal physiology .
Mechanism of Action
Target of Action
Angiotensin I/II (3-7) primarily targets the Renin-Angiotensin-Aldosterone System (RAAS) . The key molecule in this system is Angiotensin II (Ang II) , which plays a crucial role in maintaining blood pressure and fluid homeostasis . Ang II acts on the adrenal cortex, triggering it to release aldosterone , a hormone that prompts the kidneys to retain sodium and lose potassium .
Mode of Action
Angiotensin I/II (3-7) interacts with its targets through a series of biochemical reactions. As part of the RAAS, Ang II raises blood pressure through vasoconstriction , increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion .
Biochemical Pathways
The Renin-Angiotensin-Aldosterone System (RAAS) is the primary pathway affected by Angiotensin I/II (3-7). In the classical RAAS, the enzyme renin cleaves its substrate angiotensinogen forming the decapeptide angiotensin I. This is then cleaved by angiotensin-converting enzyme (ACE) to produce Ang II, a key player of this system . Ang II activates its AT1 receptor (AT1R), which mediates the majority of the known actions of Ang II in the kidney, including vasoconstriction, renal sodium reabsorption, and aldosterone secretion .
Result of Action
The primary result of Angiotensin I/II (3-7) action is the increase in blood pressure . This is achieved through vasoconstriction, increased aldosterone release, sodium and water reabsorption, and vasopressin secretion . These actions collectively lead to an increase in blood volume and pressure .
Action Environment
The action of Angiotensin I/II (3-7) can be influenced by various environmental factors. For instance, in the intensive care unit (ICU), Ang II has been used as a potential vasopressor drug for vasodilatory hypotension and/or shock . The efficacy and stability of Angiotensin I/II (3-7) can be affected by the patient’s health status, the presence of other medications, and the specific physiological environment within the body.
Biochemical Analysis
Biochemical Properties
Angiotensin I/II (3-7) interacts with various enzymes and proteins. One of the key enzymes it interacts with is angiotensin-converting enzyme 2 (ACE2), which efficiently hydrolyzes the potent vasoconstrictor angiotensin II to angiotensin (1–7) . This interaction has changed our overall perspective about the classical view of the renin angiotensin system in the regulation of hypertension and heart and renal function .
Cellular Effects
Angiotensin I/II (3-7) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The product’s role in the regulation of blood pressure by the renin-angiotensin system (RAS) is particularly noteworthy .
Molecular Mechanism
At the molecular level, Angiotensin I/II (3-7) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, ACE2 is a type I integral membrane protein that functions as a carboxypeptidase, cleaving a single hydrophobic/basic residue from the COOH-terminus of its substrates .
Metabolic Pathways
Angiotensin I/II (3-7) is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The product’s interaction with ACE2, for instance, plays a crucial role in the renin-angiotensin system .
Transport and Distribution
The transport and distribution of Angiotensin I/II (3-7) within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is known that the product can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of angiotensin peptides may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Angiotensin I/II (3-7) can undergo various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with enhanced stability or activity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt
Major Products: The major products of these reactions include modified peptides with altered biological activity or stability. For example, oxidation of methionine can lead to methionine sulfoxide, which may affect the peptide’s function .
Scientific Research Applications
Angiotensin I/II (3-7) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and renal disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Angiotensin I (Ang I): A precursor to angiotensin II, involved in blood pressure regulation.
Angiotensin II (Ang II): A potent vasoconstrictor that increases blood pressure.
Angiotensin (1-7): Another peptide fragment with vasodilatory and anti-inflammatory properties
Uniqueness: Angiotensin I/II (3-7) is unique due to its specific sequence and the distinct biological effects it mediates through the Mas receptor. Unlike angiotensin II, which primarily causes vasoconstriction, angiotensin I/II (3-7) promotes vasodilation and has protective effects against cardiovascular and renal damage .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEUCUPESSMDMI-VVKHCXNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924182 | |
Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122483-84-5 | |
Record name | Angiotensin II (3-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122483845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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